Solubility: CB[7] Offers a Crucial 20-30 mM Aqueous Solubility Window vs. Sparingly Soluble CB[6] and CB[8]
The aqueous solubility of cucurbiturils exhibits a distinct odd-even effect related to their solid-state packing. CB[7], like CB[5], is classified as water-soluble with a reported solubility of 20–30 mM. In stark contrast, its closest homologs, CB[6] and CB[8], are described as 'only very scarcely' soluble in pure water [1][2]. This fundamental difference in solubility directly impacts their practical handling and applicability in aqueous systems, such as biological assays or pharmaceutical formulations, where the use of CB[6] or CB[8] often requires the addition of salts or acids to achieve workable concentrations [3].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 20–30 mM |
| Comparator Or Baseline | CB[6] and CB[8] ("only very scarcely so") |
| Quantified Difference | Qualitative but dramatic; CB[6]/CB[8] have negligible solubility in pure water. |
| Conditions | Solid-state characterization and solubility assessment in pure water at ambient conditions. |
Why This Matters
This solubility enables the direct use of CB[7] in aqueous biological buffers and formulations without the need for solubilizing additives, a critical advantage for high-throughput screening, in vitro assays, and pharmaceutical development.
- [1] Bardelang, D.; Udachin, K. A.; Leek, D. M.; Margeson, J. C.; Chan, G.; Ratcliffe, C. I.; Ripmeester, J. A. Cucurbit[n]urils (n = 5–8): A comprehensive solid state study. Cryst. Growth Des. 2011, 11 (12), 5598–5614. View Source
- [2] Robinson, E. L.; Zavalij, P. Y.; Isaacs, L. Synthesis of a disulfonated derivative of cucurbit[7]uril and investigations of its ability to solubilise insoluble drugs. Supramol. Chem. 2016, 28 (3-4), 275-283. View Source
- [3] Oshovsky, G. V.; Reinhoudt, D. N.; Verboom, W. Polyethylene Glycol as String for the Simultaneous Complexation of α-Cyclodextrin and Cucurbit[6]uril. J. Am. Chem. Soc. 2005, 127 (41), 14166-14167. View Source
